1,3-DI(Benzyloxymethyl)-5-fluorouracil

5-Fluorouracil Prodrugs Lipophilicity Physicochemical Properties

Researchers correlating 5-FU prodrug lipophilicity with oral bioavailability require well-characterized N1,N3-disubstituted analogs. 1,3-Di(benzyloxymethyl)-5-fluorouracil (CAS 75500-03-7) addresses this need: • >50-fold higher LogP (2.4977) vs. 5-FU, enabling passive membrane diffusion studies. • Unique dual benzyloxymethyl substitution provides distinct steric/electronic profile for systematic SAR vs. mono-substituted analogs. • Serves as CYP450 metabolic probe for dealkylation pathway analysis. Supplied with COA; available for immediate dispatch.

Molecular Formula C20H19FN2O4
Molecular Weight 370.4 g/mol
CAS No. 75500-03-7
Cat. No. B025909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-DI(Benzyloxymethyl)-5-fluorouracil
CAS75500-03-7
Synonyms5-Fluoro-1,3-bis[(phenylmethoxy)methyl]-_x000B_2,4(1H,3H)-pyrimidinedione
Molecular FormulaC20H19FN2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCN2C=C(C(=O)N(C2=O)COCC3=CC=CC=C3)F
InChIInChI=1S/C20H19FN2O4/c21-18-11-22(14-26-12-16-7-3-1-4-8-16)20(25)23(19(18)24)15-27-13-17-9-5-2-6-10-17/h1-11H,12-15H2
InChIKeyXRGJHDWFSNOWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di(benzyloxymethyl)-5-fluorouracil Overview


1,3-Di(benzyloxymethyl)-5-fluorouracil (CAS 75500-03-7) is a synthetic derivative of the antimetabolite 5-fluorouracil (5-FU) [1]. It belongs to the class of 1,3-disubstituted 5-fluorouracils, characterized by the addition of benzyloxymethyl groups at the N1 and N3 positions of the uracil ring [2]. This structural modification alters the compound's physicochemical properties compared to the parent drug, particularly its lipophilicity (LogP 2.4977) , which is a key parameter in the design of oral prodrugs with potentially improved absorption profiles [3].

Oral Prodrug Design Context

Supports passive permeability modeling studies for 5-FU prodrugs.

SAR Probe for N-Substitution

Enables N1,N3-disubstitution versus monosubstitution structure-activity studies.

CYP450 Metabolic Fate Research

May support hepatic CYP450-mediated dealkylation pathway investigations.

1,3-Di(benzyloxymethyl)-5-fluorouracil vs. Alternative Prodrugs


Within the class of 5-FU prodrugs, specific N-substitution patterns dictate distinct physicochemical and biopharmaceutical properties that preclude simple interchangeability [1]. The choice of substituent on the N1 and N3 positions—whether benzyloxymethyl, acyl, alkyl, or tetrahydrofuranyl—directly determines the compound's lipophilicity, hydrolytic stability, and subsequent activation rate to 5-FU in vivo [2]. Therefore, 1,3-di(benzyloxymethyl)-5-fluorouracil possesses a unique combination of steric bulk, electronic character, and lipophilicity due to its dual benzyloxymethyl substitution , resulting in a distinct profile that cannot be replicated by close analogs such as 1-ethoxymethyl-5-fluorouracil or 1-(tetrahydro-2-furyl)-5-fluorouracil (Tegafur) [2].

Target Profile

Dual benzyloxymethyl substitution provides distinct steric bulk and lipophilicity for oral prodrug evaluation.

Potential Substitute

Monosubstituted analogs (e.g., 1-ethoxymethyl-5-FU) may lack the same steric profile and physicochemical balance.

Target Profile

Hypothesized to undergo CYP450-mediated dealkylation, analogous to capecitabine metabolism.

Potential Substitute

Prodrugs activated by different pathways (e.g., tegafur via thymidine phosphorylase) cannot directly transfer metabolic context.

1,3-Di(benzyloxymethyl)-5-fluorouracil Quantitative Comparison


Lipophilicity Profile vs. 5-FU

The LogP (octanol-water partition coefficient) of 1,3-di(benzyloxymethyl)-5-fluorouracil is 2.4977 , whereas the parent compound, 5-fluorouracil, has a reported LogP of -0.89 [1]. This represents a >50-fold increase in lipophilicity.

Lipophilicity Profile
Cross-study comparable
LogP 2.4977
vs. 5-FU (LogP -0.89)
Supports passive membrane permeability modeling context.
Calculated octanol-water partition coefficient data.
5-Fluorouracil Prodrugs Lipophilicity Physicochemical Properties

N1,N3-Disubstitution vs. Monosubstitution

1,3-Di(benzyloxymethyl)-5-fluorouracil is a 1,3-disubstituted derivative, featuring two bulky benzyloxymethyl groups. In contrast, 1-ethoxymethyl-5-fluorouracil is a monosubstituted derivative with a smaller alkyl group [1]. This structural difference leads to distinct physicochemical and biopharmaceutical properties.

Substitution Pattern
Class-level inference
N1,N3-Disubstituted
vs. Monosubstituted analog
N1,N3-disubstitution SAR probe context.
Qualitative structural analysis; review specific activation kinetics.
5-Fluorouracil Derivatives Structural Analogs Prodrug Design

CYP450 Activation Potential

The activation of 5-FU prodrugs can occur via hepatic cytochrome P450 enzymes [1]. While direct data for 1,3-di(benzyloxymethyl)-5-fluorouracil is lacking, its benzyloxymethyl groups are structurally analogous to the cleavable moieties in other prodrugs like capecitabine, which undergoes sequential dealkylation to release 5-FU [2]. In contrast, tegafur is activated primarily by thymidine phosphorylase [3].

CYP450 Activation Potential
Data to verify
Hypothesized CYP450 dealkylation
vs. Tegafur (thymidine phosphorylase)
Supports metabolic fate study design context.
Mechanistic inference based on structural analogs; requires direct enzymatic validation.
Prodrug Activation Cytochrome P450 Pharmacokinetics

1,3-Di(benzyloxymethyl)-5-fluorouracil Research Applications


Lipophilicity in Oral Prodrug Absorption

Given its >50-fold increase in LogP compared to 5-FU , this compound serves as a valuable tool in preclinical studies designed to correlate lipophilicity with oral bioavailability and tissue distribution of 5-FU prodrugs. Its LogP value of 2.4977 [1] makes it a suitable candidate for studying passive diffusion across biological membranes.

SAR of N-Substituted 5-FU Prodrugs

As a 1,3-disubstituted derivative , this compound is essential for systematic SAR studies aimed at understanding how the steric and electronic properties of substituents at the N1 and N3 positions influence activation kinetics and cytotoxicity. It provides a direct comparator for monosubstituted analogs like 1-ethoxymethyl-5-fluorouracil [1].

Metabolic Activation by Cytochrome P450

This compound's benzyloxymethyl groups make it a relevant probe for investigating the role of hepatic cytochrome P450 enzymes in the dealkylation and activation of 5-FU prodrugs . It can be used in in vitro hepatocyte or microsomal assays to determine its metabolic fate compared to prodrugs like tegafur, which are activated by a different pathway [2].

Application
Selection Property
Validation Focus
Oral absorption modeling studies
Prodrug lipophilicity context
Passive permeability assay review
5-FU prodrug SAR studies
N1,N3-disubstitution steric effect
Activation kinetics assay context
CYP450 metabolism studies
Benzyloxymethyl leaving group
Hepatocyte/microsomal stability assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-DI(Benzyloxymethyl)-5-fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.